CID 6329421
Description
CID 6329421 (Compound Identifier 6329421) is a chemical compound registered in the PubChem database. The compound was isolated from a vacuum-distilled fraction of CIEO (a likely essential oil or extract), with its content quantified across distillation fractions (Figure 1C) .
Properties
Molecular Formula |
Ge4 |
|---|---|
Molecular Weight |
290.5 g/mol |
InChI |
InChI=1S/4Ge |
InChI Key |
XWDWQLBIFJAOHI-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Ge].[Ge].[Ge] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of the compound with the identifier “CID 6329421” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves a series of organic reactions, including condensation, cyclization, and purification steps. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the best results.
Industrial Production Methods
In an industrial setting, the production of the compound with the identifier “this compound” is scaled up using large reactors and continuous flow processes. The industrial methods focus on maximizing yield and minimizing production costs. Advanced techniques such as catalytic processes and automated control systems are employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound with the identifier “CID 6329421” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically used in acidic or basic media.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used in aprotic solvents like tetrahydrofuran.
Substitution: Halogenating agents and nucleophiles are used under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
The compound with the identifier “CID 6329421” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of the compound with the identifier “CID 6329421” involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from analogous studies and methodologies:
Structural Analogues
lists oscillatoxin derivatives (e.g., CID 101283546, CID 185389) as structurally complex marine toxins.
Functional and Analytical Comparisons
- Chromatographic Behavior: CID 6329421’s elution profile in GC-MS (Figure 1B) indicates a retention time consistent with mid-polarity compounds, comparable to terpenoids or fatty acid derivatives. This contrasts with highly polar oscillatoxins (), which may require alternative analytical methods like liquid chromatography .
- Distillation Efficiency : this compound’s concentration peaks in specific vacuum distillation fractions (Figure 1C), suggesting its volatility is intermediate compared to lighter (early-eluting) or heavier (late-eluting) compounds in CIEO .
Pharmacological and Toxicological Data
No direct pharmacological data for this compound are provided. However, emphasizes rigorous protocols for drug evaluation, including pharmacokinetic and toxicity studies.
Data Table: Key Properties of this compound and Analogues
Research Findings and Limitations
- Key Findings :
- Limitations: Structural elucidation of this compound remains incomplete in the evidence. No direct comparative pharmacological data are available.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
